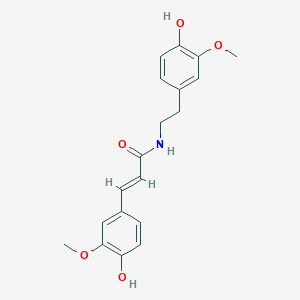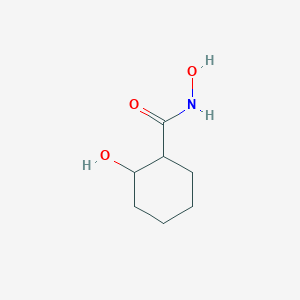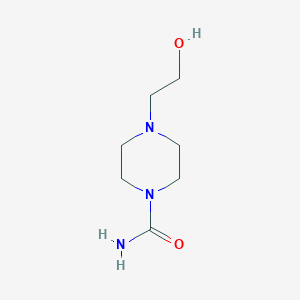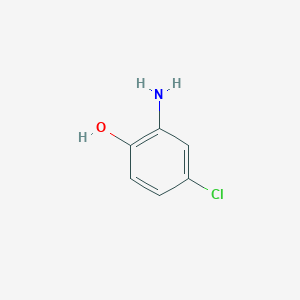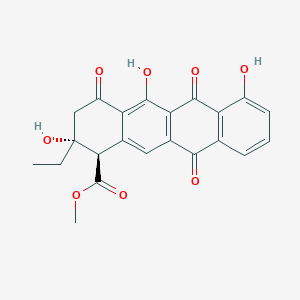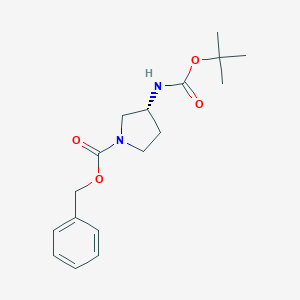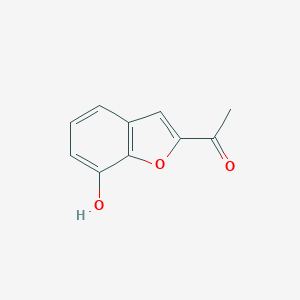![molecular formula C10H12N2 B047426 2-isopropyl-2H-pyrrolo[3,4-c]pyridine CAS No. 119198-76-4](/img/structure/B47426.png)
2-isopropyl-2H-pyrrolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-2H-pyrrolo[3,4-c]pyridine, commonly known as IPP, is a heterocyclic compound that belongs to the pyrrolopyridine family. IPP has shown great potential in the field of medicinal chemistry due to its unique chemical structure and various biological activities.
科学研究应用
IPP has been extensively studied for its potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. IPP has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. IPP has also been studied for its potential as an antiviral and antibacterial agent.
作用机制
IPP exerts its biological effects through various mechanisms such as the inhibition of protein kinases, the modulation of ion channels, and the regulation of gene expression. IPP has been shown to inhibit the activity of various protein kinases such as PI3K, Akt, and mTOR which are involved in cell growth and survival. IPP also modulates ion channels such as voltage-gated potassium channels which play a crucial role in the regulation of neuronal excitability. IPP has also been shown to regulate gene expression by modulating transcription factors such as NF-kB and AP-1.
生化和生理效应
IPP has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. IPP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. IPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. IPP has also been shown to improve cognitive function by enhancing synaptic plasticity and memory formation.
实验室实验的优点和局限性
IPP has several advantages for lab experiments such as its easy synthesis, high purity, and low toxicity. However, IPP also has some limitations such as its low solubility in water and its instability in acidic conditions. IPP also has a short half-life which makes it difficult to study its long-term effects.
未来方向
IPP has shown great potential in the field of medicinal chemistry and there are several future directions for its research. One of the future directions is to study the structure-activity relationship of IPP and its analogs to identify more potent and selective compounds. Another future direction is to study the pharmacokinetics and pharmacodynamics of IPP to optimize its dosing and administration. IPP can also be studied for its potential in combination therapy with other drugs to enhance its therapeutic efficacy. Lastly, IPP can be studied for its potential in the treatment of other diseases such as autoimmune disorders and metabolic disorders.
Conclusion:
In conclusion, IPP is a heterocyclic compound that has shown great potential in the field of medicinal chemistry. IPP has various biological activities and has been extensively studied for its potential in the treatment of various diseases. IPP can be synthesized through various methods and has several advantages for lab experiments. There are several future directions for the research of IPP which can lead to the development of more potent and selective compounds for the treatment of various diseases.
合成方法
IPP can be synthesized through various methods such as Suzuki coupling, Buchwald-Hartwig coupling, and Stille coupling. However, the most efficient and widely used method is the Pictet-Spengler reaction. This method involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction results in the formation of a pyrrole ring which is then further reacted with a pyridine ring to produce IPP.
属性
CAS 编号 |
119198-76-4 |
|---|---|
产品名称 |
2-isopropyl-2H-pyrrolo[3,4-c]pyridine |
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC 名称 |
2-propan-2-ylpyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-6-9-3-4-11-5-10(9)7-12/h3-8H,1-2H3 |
InChI 键 |
NNWOKQLJKVTPPR-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2C=CN=CC2=C1 |
规范 SMILES |
CC(C)N1C=C2C=CN=CC2=C1 |
同义词 |
2H-Pyrrolo[3,4-c]pyridine,2-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



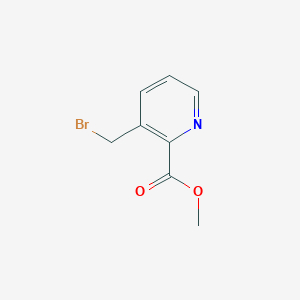
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)

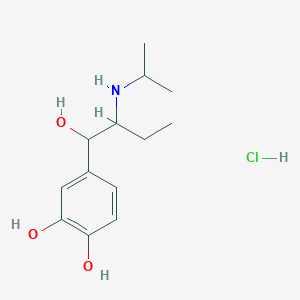
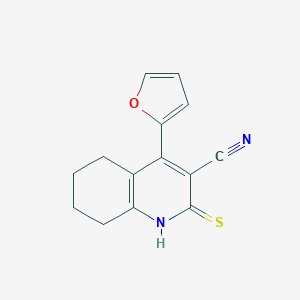
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
